molecular formula C11H11NO B13581083 6-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

6-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13581083
M. Wt: 173.21 g/mol
InChI Key: CQUHSIMXTNPCOD-UHFFFAOYSA-N
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Description

6-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol. This compound is characterized by the presence of an ethynyl group at the 6th position and a methyl group at the 4th position on the benzo[b][1,4]oxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-aminophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The ethynyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides of the benzo[b][1,4]oxazine ring.

    Reduction: Reduced derivatives with hydrogenated ethynyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the ethynyl group.

Scientific Research Applications

6-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the oxazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine: Similar structure but with a chloro group instead of an ethynyl group.

    6-Bromo-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Contains a bromo group and a different substitution pattern.

    3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine: A benzimidazole-tethered oxazine with anticancer properties.

Uniqueness

6-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel compounds with specific biological activities.

Biological Activity

6-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its interactions with various biological targets, particularly in the context of cancer and neurological disorders.

Chemical Structure and Properties

The chemical formula for this compound is C11H11NOC_{11}H_{11}NO, with a molecular weight of approximately 173.21 g/mol. The compound features a benzoxazine ring system, which is known for its diverse biological activities.

PropertyValue
IUPAC NameThis compound
CAS Number1112851-33-8
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol

1. Antagonistic Activity on 5-HT6 Receptors

Research has demonstrated that derivatives of the benzoxazine family, including this compound, exhibit potent antagonistic effects on the serotonin 5-HT6 receptor. One study reported that certain derivatives showed subnanomolar affinities for this receptor, indicating their potential as therapeutic agents in treating conditions like schizophrenia and cognitive deficits associated with Alzheimer's disease .

2. Cytotoxicity Against Cancer Cells

A notable study evaluated the cytotoxic effects of various benzoxazine derivatives on HepG2 liver cancer cells under both normoxic and hypoxic conditions. The results indicated that compounds similar to this compound selectively inhibited the growth of hypoxic cancer cells while exhibiting minimal toxicity to normoxic cells. For instance, one derivative demonstrated an IC50 value of 87 μM against hypoxic cells while sparing normoxic cells at concentrations exceeding 600 μM .

Table: Cytotoxicity Data of Benzoxazine Derivatives

Compound IDIC50 (Hypoxic)IC50 (Normoxic)
Compound 1087 ± 1.8 μM>600 μM
Compound 1110 ± 3.7 μM>1 mM

This selective cytotoxicity suggests that such compounds could be developed further as targeted cancer therapies focusing on tumor microenvironments.

The mechanism by which these compounds exert their effects involves the downregulation of hypoxia-inducible factors (HIFs), specifically HIF-1α and VEGF (Vascular Endothelial Growth Factor). These factors are crucial in promoting tumor growth and angiogenesis under low oxygen conditions. By inhibiting these pathways, benzoxazine derivatives can effectively reduce tumor viability in hypoxic conditions .

Case Studies

Case Study: Evaluation of Hypoxia-Induced Gene Expression
In a detailed study involving several benzoxazine derivatives, researchers assessed their impact on gene expression related to hypoxia. The findings indicated that compounds like Compound 10 significantly downregulated HIF-1α and VEGF expression levels in HepG2 cells exposed to hypoxia. This suggests a promising avenue for developing hypoxia-targeted therapies in oncology .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

6-ethynyl-4-methyl-2,3-dihydro-1,4-benzoxazine

InChI

InChI=1S/C11H11NO/c1-3-9-4-5-11-10(8-9)12(2)6-7-13-11/h1,4-5,8H,6-7H2,2H3

InChI Key

CQUHSIMXTNPCOD-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)C#C

Origin of Product

United States

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